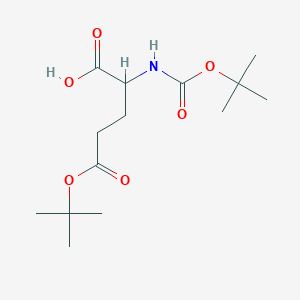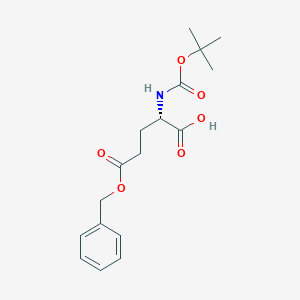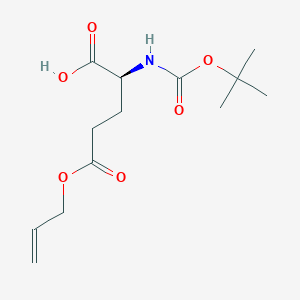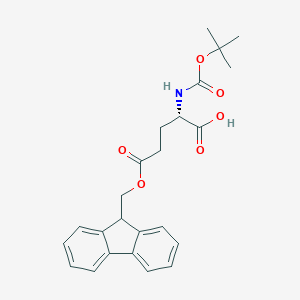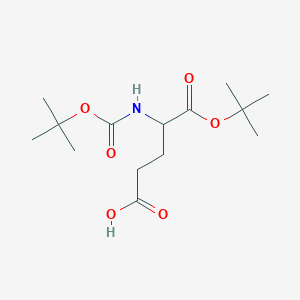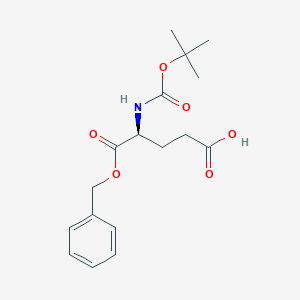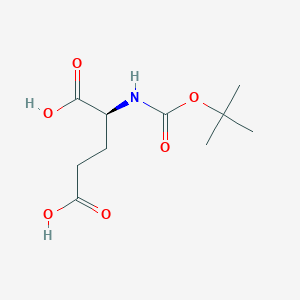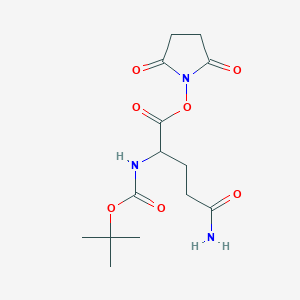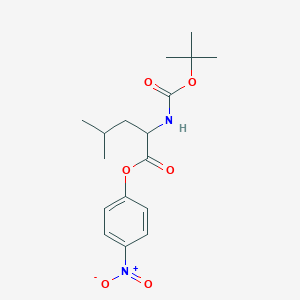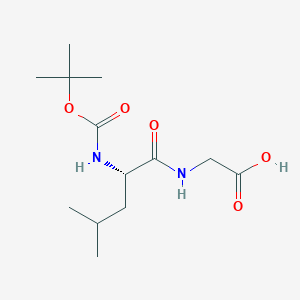
Boc-L-丙氨酸
描述
Boc-L-alanine, also known as N-(tert-Butoxycarbonyl)-L-alanine or Boc-Ala-OH, is a derivative of the naturally occurring L-alanine . The methyl group that forms the alanine sidechain is small and non-reactive, thus alanine is seldom directly active in peptide bonding to receptors .
Synthesis Analysis
The synthesis of Boc-L-alanine is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A method for the preparation of Boc-L-alanine involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst .Molecular Structure Analysis
Boc-L-alanine has a molecular formula of C8H15NO4 and a molecular weight of 189.21 . It is the tert-butyloxycarbonyl protected derivative of naturally occurring L-alanine .Chemical Reactions Analysis
Boc-L-alanine is used as a reagent for organic synthesis of C (26)-C (32) Oxazole Fragment of Calyculin C and other molecules . It is also used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical And Chemical Properties Analysis
Boc-L-alanine is a light brown powder . It is stable towards most nucleophiles and bases .科学研究应用
Peptide Synthesis
Boc-Ala-OH is widely used in peptide synthesis as a building block. It is particularly useful for creating alanine scan libraries, which are essential for structure-activity relationship (SAR) studies to identify critical residues within a peptide that are crucial for its activity .
Precursor for N-Propargylalanine
This compound serves as a key precursor in the preparation of N-propargylalanine, which is important for generating N-(3-aryl)propylated alanine residues .
Optical Resolution
Boc-Ala-OH is used in the optical resolution of racemic mixtures, such as the resolution of 3,3′-bis(benzyloxy)-1,1′-binaphthalene-2,2′-diol .
Cyclic Peptide Libraries
It is also utilized in the synthesis and screening of one-bead-one-compound (OBOC) libraries of cyclic peptides against biological targets such as proteins .
Environmentally Conscious Synthesis
In efforts to make peptide synthesis more environmentally friendly, Boc-Ala-OH is used in water-dispersible nanoparticle forms to facilitate in-water peptide synthesis .
Ligand for C-H Activation
Boc-L-alanine can act as a ligand suitable for C-H activation processes in organic chemistry, which is a vital step in the construction of complex molecules .
作用机制
Target of Action
N-(tert-Butoxycarbonyl)-L-alanine, also known as Boc-l-alanine or Boc-Ala-OH, is primarily used as a protective agent for amino groups in peptide synthesis . The compound’s primary targets are the amino groups in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles .
Mode of Action
Boc-l-alanine acts by protecting the amino groups during peptide synthesis. It forms a stable compound with the amino groups, preventing them from reacting with other substances during the synthesis process . This protection is crucial as it allows for the successful synthesis of peptides without unwanted side reactions .
Biochemical Pathways
The biochemical pathways affected by Boc-l-alanine primarily involve peptide synthesis. The compound plays a significant role in the formation of peptides by protecting the amino groups from unwanted reactions. This protection allows for the successful synthesis of peptides, which are crucial components in various biological processes .
Pharmacokinetics
The metabolism and excretion of Boc-l-alanine would likely depend on the specific biochemical pathways and mechanisms involved in peptide synthesis .
Result of Action
The primary result of Boc-l-alanine’s action is the successful synthesis of peptides. By protecting the amino groups, Boc-l-alanine allows for the formation of peptides without unwanted side reactions. These peptides play crucial roles in various biological processes, including protein synthesis, enzymatic reactions, and signal transduction .
Action Environment
The action of Boc-l-alanine is influenced by various environmental factors. For instance, the compound’s efficacy in protecting amino groups during peptide synthesis can be affected by factors such as temperature, pH, and the presence of other substances. Additionally, the stability of Boc-l-alanine can be influenced by factors such as light, heat, and moisture .
安全和危害
未来方向
Boc-L-alanine plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . It is also used in the preparation of scan libraries for SAR studies to identify the residues within a peptide that are critical for the peptide’s activity .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884846 | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-alanine | |
CAS RN |
15761-38-3 | |
| Record name | Boc-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (tert-Butoxycarbonyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.210 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TERT-BUTOXYCARBONYL)ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBSZA1BT4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Boc-L-alanine (N-(tert-Butoxycarbonyl)-L-alanine) has the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol.
A: Boc-L-alanine has been characterized using various spectroscopic techniques. Researchers have utilized FTIR spectroscopy to study its self-association behavior, analyzing the carbonyl stretching regions and identifying intermolecular hydrogen bonds between the carboxylic acid and urethane groups. Additionally, 1H NMR, 13C NMR, and 19F NMR spectroscopy have been employed to confirm the structure of dipeptide chiral amine compounds synthesized using Boc-L-alanine as a starting material.
A: Yes, computational molecular modeling studies have been conducted on Boc-L-alanine derivatives. For example, in the investigation of the interaction between ATP and various amino acids, including Boc-L-alanine, molecular modeling calculations were employed to determine the binding energy and analyze the stability of non-covalent complexes. The study revealed that the complex between ATP and Boc-L-alanine was stabilized by intermolecular hydrogen bonds, with a calculated binding energy of -15.634 kcal/mol.
A: Modifications to the Boc-L-alanine structure can significantly alter its properties and applications. For instance, replacing the tert-butoxycarbonyl (Boc) protecting group with other protecting groups can affect the reactivity and solubility of the molecule. Furthermore, incorporating Boc-L-alanine into larger structures, such as peptides or polymers, introduces chirality and can influence the conformation and self-assembly of these macromolecules. ,
A: Boc-L-alanine serves as a key component in the synthesis of various polymers with unique properties. It can be incorporated into polyacetylene backbones or used as a side chain moiety in methacrylate-based polymers. The incorporation of Boc-L-alanine introduces chirality, influencing the polymer's conformation and potentially leading to helical structures. [1](https://www.semanticscholar.org/paper/53b10f3b4c
A: Boc-L-alanine is a commonly used protected amino acid in solid-phase peptide synthesis. The Boc group acts as a temporary protecting group for the amine functionality, preventing unwanted side reactions during peptide bond formation. , After the desired peptide sequence is assembled, the Boc group can be easily removed under acidic conditions.
A: Yes, optically active helical polyacetylenes containing Boc-L-alanine units have been successfully employed as chiral seeding agents to induce the enantioselective crystallization of racemic N-(tert-butoxycarbonyl)alanine. The helical polymers preferentially induced the crystallization of either the L- or D-enantiomer, depending on the helicity of the polymer. This highlights the potential of Boc-L-alanine-based polymers in chiral separation and resolution technologies.
A: While Boc-L-alanine is primarily used as a synthetic building block, its derivatives have shown potential in biomedicine. For example, multiamino vinyl poly(amino acid)s, synthesized using Boc-L-alanine as a starting material, exhibit low cytotoxicity and can effectively condense DNA, making them promising candidates for gene delivery applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



